molecular formula C17H20N4O2 B2629865 propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 845808-20-0

propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No. B2629865
M. Wt: 312.373
InChI Key: HSTHZWFUBBAYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a chemical compound used in scientific research. It has a molecular formula of C17H20N4O2 , an average mass of 312.366 Da , and a monoisotopic mass of 312.158630 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : Researchers have developed efficient methods for synthesizing various pyrrolo[1,2-a]quinoxaline derivatives, including compounds similar to propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. These methods often involve copper-free Sonogashira coupling reactions and other catalytic processes, providing high yields and functionalized derivatives (Keivanloo et al., 2017); (Wang et al., 2015).

  • Catalytic Approaches : Studies have explored the use of various catalysts, such as CuSO4 and iodine, in the synthesis of pyrrolo[1,2-a]quinoxalines, providing insights into the efficient and convenient production of these compounds, including those structurally similar to the chemical (Lade et al., 2017).

Biological Activities

  • Inhibitors of Protein Kinases : Substituted pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of human protein kinase CK2, indicating potential therapeutic applications in diseases like cancer and inflammatory disorders. Some derivatives have shown micro- and sub-micromolar range inhibition (Guillon et al., 2013).

  • Antioxidant and Antiviral Properties : Certain pyrrolo[2,3-b]quinoxalines have been evaluated for their antioxidant, cytostatic, and antiviral properties, with some showing potent hydroxyl radical scavenging abilities and inhibition of lipid peroxidation. These compounds have also demonstrated moderate antiproliferative activity and effectiveness against viruses like vaccinia and Sindbis (Manta et al., 2014).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

propyl 2-amino-1-propylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-9-21-15(18)13(17(22)23-10-4-2)14-16(21)20-12-8-6-5-7-11(12)19-14/h5-8H,3-4,9-10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTHZWFUBBAYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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